2-(4-Iodo-2,5-dimethoxyphenyl)-N-(3-methoxybenzyl)ethan-1-amine hydrochloride
Overview
Description
2-(4-Iodo-2,5-dimethoxyphenyl)-N-(3-methoxybenzyl)ethan-1-amine hydrochloride, also known as 25I-NBOMe, is a synthetic phenethylamine derivative that belongs to the N-benzylated phenethylamine class of hallucinogens. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent hallucinogenic effects. However, its potential as a research tool in the field of neuroscience and pharmacology has also been recognized.
Scientific Research Applications
Comparative Neuropharmacology
A study by Elmore et al. (2018) compared the effects of 25I-NBOMe with other similar compounds in rats. They found that 25I-NBOMe has a higher affinity for the 5-HT2A receptor compared to its 2C analogs. It induced more potent effects in terms of serotonin-mediated behaviors, like wet dog shakes and back muscle contractions. These findings align with the hallucinogenic effects reported in humans and underscore its potent 5-HT2A agonist properties (Elmore et al., 2018).
Identification and Analysis Techniques
Another aspect of scientific research involves developing methodologies for detecting and quantifying 25I-NBOMe. For instance, Elbardisy et al. (2019) demonstrated a high-performance liquid chromatography method for detecting NBOMe compounds, including 25I-NBOMe. This technique is crucial for analyzing these compounds in forensic laboratories (Elbardisy et al., 2019).
Behavioral Effects in Rodents
Gatch et al. (2017) studied the discriminative stimulus and locomotor effects of 25I-NBOMe in rodents. They observed decreased locomotor activity in mice and similar effects to hallucinogens in rats trained to discriminate prototypical hallucinogens. These results suggest the hallucinogenic potential of 25I-NBOMe (Gatch et al., 2017).
Legal Classification
The legal status of 25I-NBOMe has also been a subject of research and discussion. A 2016 document from the Federal Register discusses the placement of 25I-NBOMe into Schedule I of the Controlled Substances Act. This classification is based on its potential for abuse and lack of accepted medical use (Federal Register, 2016).
properties
IUPAC Name |
2-(4-iodo-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22INO3.ClH/c1-21-15-6-4-5-13(9-15)12-20-8-7-14-10-18(23-3)16(19)11-17(14)22-2;/h4-6,9-11,20H,7-8,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHNTZHBZCDGKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCCC2=CC(=C(C=C2OC)I)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClINO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1566571-63-8 | |
Record name | 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(3-methoxybenzyl)ethan-1-amine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1566571638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-IODO-2,5-DIMETHOXYPHENYL)-N-(3-METHOXYBENZYL)ETHAN-1-AMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0M5B3T4P3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.